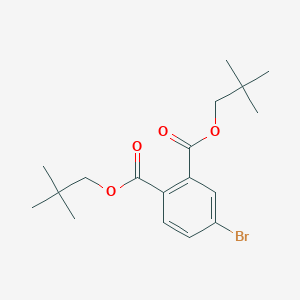
N-(2-Acetylbenzoyl)adenosine 5'-(dihydrogen phosphate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound ((2R,3S,4R,5R)-5-(6-(2-Acetylbenzamido)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate is a complex organic molecule with significant applications in various scientific fields. It features a purine base linked to a sugar moiety, which is further connected to a phosphate group. This structure is reminiscent of nucleotides, which are the building blocks of nucleic acids like DNA and RNA.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3S,4R,5R)-5-(6-(2-Acetylbenzamido)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate typically involves multiple steps, starting from readily available precursors. The process generally includes:
Formation of the purine base: This step involves the synthesis of the purine ring system, which can be achieved through various organic reactions, including cyclization and condensation reactions.
Attachment of the acetylbenzamido group: This involves the acylation of the purine base with 2-acetylbenzoic acid or its derivatives under suitable conditions.
Glycosylation: The purine derivative is then glycosylated with a protected sugar moiety, followed by deprotection to yield the desired sugar-purine conjugate.
Phosphorylation: The final step involves the phosphorylation of the sugar moiety using phosphorylating agents like phosphorus oxychloride or phosphoric acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
((2R,3S,4R,5R)-5-(6-(2-Acetylbenzamido)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to yield oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the acetyl group to an alcohol.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out on the purine base or the sugar moiety.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
((2R,3S,4R,5R)-5-(6-(2-Acetylbenzamido)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its potential use in drug development, particularly in antiviral and anticancer therapies.
Industry: Utilized in the production of pharmaceuticals and as a research tool in biochemical studies.
作用機序
The mechanism of action of ((2R,3S,4R,5R)-5-(6-(2-Acetylbenzamido)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate involves its interaction with specific molecular targets and pathways. It may act by:
Inhibiting enzymes: The compound can inhibit certain enzymes involved in nucleotide metabolism or DNA replication.
Modulating signaling pathways: It may influence cellular signaling pathways, leading to changes in cell behavior and function.
Binding to nucleic acids: The compound can bind to DNA or RNA, affecting their structure and function.
類似化合物との比較
((2R,3S,4R,5R)-5-(6-(2-Acetylbenzamido)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate: can be compared with other nucleotide analogs, such as:
Adenosine triphosphate (ATP): A key energy carrier in cells.
Cytidine triphosphate (CTP): Involved in lipid metabolism and RNA synthesis.
Guanosine triphosphate (GTP): Plays a role in protein synthesis and signal transduction.
The uniqueness of ((2R,3S,4R,5R)-5-(6-(2-Acetylbenzamido)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
CAS番号 |
398133-26-1 |
|---|---|
分子式 |
C19H20N5O9P |
分子量 |
493.4 g/mol |
IUPAC名 |
[(2R,3S,4R,5R)-5-[6-[(2-acetylbenzoyl)amino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C19H20N5O9P/c1-9(25)10-4-2-3-5-11(10)18(28)23-16-13-17(21-7-20-16)24(8-22-13)19-15(27)14(26)12(33-19)6-32-34(29,30)31/h2-5,7-8,12,14-15,19,26-27H,6H2,1H3,(H2,29,30,31)(H,20,21,23,28)/t12-,14-,15-,19-/m1/s1 |
InChIキー |
CTPKNFGTHBRMIS-QEPJRFBGSA-N |
異性体SMILES |
CC(=O)C1=CC=CC=C1C(=O)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)O)O)O |
正規SMILES |
CC(=O)C1=CC=CC=C1C(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)COP(=O)(O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5,5'-(Naphthalene-2,6-diyl)bis(2,3-dihydrothieno[3,4-b][1,4]dioxine)](/img/structure/B14235047.png)
![Benzene, 1-[(3,3-dimethyl-1-butynyl)sulfinyl]-4-methyl-](/img/structure/B14235051.png)
![1H-Pyrrolo[2,1-c][1,4]oxazin-1-one, 6-benzoyl-3,4-dihydro-](/img/structure/B14235058.png)
![5-fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(2-oxocyclobutyl)pyrimidine-2,4-dione](/img/structure/B14235060.png)
![N-[1-(4-methoxyanilino)-3-methyl-1-oxobut-2-en-2-yl]benzamide](/img/structure/B14235072.png)
![2-[2-Chloro-4-(4-chlorophenoxy)phenyl]-2,4-dimethyl-1,3-dioxolane](/img/structure/B14235079.png)


![Methanesulfonamide, N-[2-(1-cyclopenten-1-yl)phenyl]-](/img/structure/B14235116.png)

![3(2H)-Thiophenone, 4-amino-2-[(2,3-dimethoxyphenyl)methylene]dihydro-5-thioxo-](/img/structure/B14235127.png)
![[(4S)-2-Phenyl-1,3-dioxolan-4-yl]acetaldehyde](/img/structure/B14235132.png)
